

Derivatisierung von 1-(Cyclopropylcarbonyl)piperazin für Folgereaktionen: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperazine

Cat. No.: B3024915

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 1-(Cyclopropylcarbonyl)piperazin, einer vielseitigen Zwischenstufe, die in der organischen Synthese und der pharmazeutischen Forschung von großer Bedeutung ist. Die hier beschriebenen Methoden, einschließlich N-Alkylierung, N-Arylierung, reduktiver Aminierung und Amidkopplung, eröffnen den Zugang zu einer breiten Palette von substituierten Piperazinderivaten für die Entwicklung neuer pharmazeutischer Wirkstoffe und chemischer Sonden.

Einleitung

1-(Cyclopropylcarbonyl)piperazin ist ein wertvoller Baustein in der medizinischen Chemie, der häufig bei der Synthese von Wirkstoffkandidaten eingesetzt wird. Seine Struktur, die einen Piperazinring und eine Cyclopropylcarbonylgruppe kombiniert, bietet einen reaktiven "Griff" für weitere Funktionalisierungen am sekundären Amin.^{[1][2]} Diese Vielseitigkeit ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung von Leitstrukturen. Insbesondere wurde diese Verbindung bei der Synthese von Inhibitoren der Poly(ADP-Ribose)-Polymerase (PARP) und Analoga von Esaprazol verwendet, die neuroprotektive Eigenschaften aufweisen.^{[2][3]}

Übersicht der Derivatisierungsstrategien

Die Derivatisierung von 1-(Cyclopropylcarbonyl)piperazin konzentriert sich hauptsächlich auf die Funktionalisierung des sekundären Amins im Piperazinring. Die gängigsten Methoden sind:

- N-Alkylierung: Einführung einer Alkylgruppe durch Reaktion mit einem Alkylhalogenid oder durch reduktive Aminierung mit einem Aldehyd oder Keton.
- N-Arylierung: Einführung einer Arylgruppe mittels palladiumkatalysierter Kreuzkupplungsreaktionen wie der Buchwald-Hartwig-Aminierung.
- Amidkopplung: Bildung einer Amidbindung durch Reaktion mit einer Carbonsäure unter Verwendung eines Kupplungsreagenzes.

Diese Reaktionen ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen und strukturellen Motiven, was zu einer diversen Bibliothek von Derivaten führt.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren für die Schlüsselderivatisierungsreaktionen von 1-(Cyclopropylcarbonyl)piperazin.

Protokoll 1: N-Alkylierung mittels direkter Alkylierung

Diese Methode beschreibt die direkte Alkylierung des Piperazinstickstoffs mit einem Alkylhalogenid.

Materialien:

- 1-(Cyclopropylcarbonyl)piperazin
- Alkylbromid (z. B. Benzylbromid) (1.1 Äquivalente)
- Wasserfreies Kaliumcarbonat (K_2CO_3) (2.0 Äquivalente)
- Wasserfreies Acetonitril (MeCN)

Durchführung:

- In einem trockenen Reaktionskolben werden 1-(Cyclopropylcarbonyl)piperazin und wasserfreies Kaliumcarbonat vorgelegt.
- Wasserfreies Acetonitril wird zugegeben und die Suspension wird gerührt.
- Das Alkylbromid (1.1 Äquivalente) wird langsam zur Reaktionsmischung zugegeben.
- Die Reaktionsmischung wird auf eine geeignete Temperatur (z. B. 60-80 °C) erhitzt und der Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
- Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
- Die anorganischen Salze werden durch Filtration entfernt und das Filtrat wird unter reduziertem Druck eingeeengt.
- Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.

Protokoll 2: N-Alkylierung mittels reduktiver Aminierung

Diese Methode ist eine zweistufige Eintopfreaktion, die die Bildung eines Iminiums gefolgt von dessen Reduktion beinhaltet und die Bildung von quartären Ammoniumsalzen verhindert.

Materialien:

- 1-(Cyclopropylcarbonyl)piperazin
- Aldehyd oder Keton (z. B. Benzaldehyd) (1.1 Äquivalente)
- Natriumtriacetoxymborhydrid ($\text{NaBH}(\text{OAc})_3$) (1.5 Äquivalente)
- Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)
- Essigsäure (katalytische Menge, optional)

Durchführung:

- Eine Suspension von 1-(Cyclopropylcarbonyl)piperazin (1.0 Äquivalent) und dem Aldehyd (1.1 Äquivalente) in DCM wird für 5 Minuten gerührt.

- Natriumtriacetoxyborhydrid (1.5 Äquivalente) wird zu der gerührten Lösung gegeben.
- Die Reaktion wird bei Raumtemperatur für 1 bis 24 Stunden gerührt, bis der Ausgangsstoff verbraucht ist (Überwachung durch DC oder LC-MS).
- Die Reaktionsmischung wird mit gesättigter wässriger Natriumbicarbonatlösung versetzt.
- Die organische Phase wird abgetrennt, mit Wasser und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeeengt.
- Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.[\[1\]](#)[\[4\]](#)

Protokoll 3: N-Arylierung mittels Buchwald-Hartwig-Aminierung

Diese palladiumkatalysierte Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen.[\[5\]](#)[\[6\]](#)

Materialien:

- 1-(Cyclopropylcarbonyl)piperazin
- Arylhalogenid (z. B. 4-Bromtoluol) (1.0 Äquivalent)
- Palladium(II)-acetat ($\text{Pd}(\text{OAc})_2$) (Katalysator, z. B. 2 mol%)
- Phosphinligand (z. B. BINAP, XPhos) (z. B. 4 mol%)
- Starke Base (z. B. Natrium-tert-butoxid, NaOtBu) (1.4 Äquivalente)
- Wasserfreies Toluol oder Dioxan

Durchführung:

- In einem mit Inertgas (Argon oder Stickstoff) gespülten Schlenkrohr werden $\text{Pd}(\text{OAc})_2$, der Phosphinligand und NaOtBu vorgelegt.

- Wasserfreies Toluol, 1-(Cyclopropylcarbonyl)piperazin und das Arylhalogenid werden zugegeben.
- Die Reaktionsmischung wird unter Inertgasatmosphäre bei erhöhter Temperatur (z. B. 80-110 °C) gerührt, bis die Ausgangsmaterialien vollständig umgesetzt sind (Überwachung durch DC oder LC-MS).
- Nach dem Abkühlen auf Raumtemperatur wird die Reaktion mit Wasser oder einer gesättigten Ammoniumchloridlösung gequencht.
- Die Mischung wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
- Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und eingeeengt.
- Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Protokoll 4: Amidkopplung

Diese Methode beschreibt die Bildung einer Amidbindung zwischen 1-(Cyclopropylcarbonyl)piperazin und einer Carbonsäure unter Verwendung eines Kupplungsreagenzes.

Materialien:

- 1-(Cyclopropylcarbonyl)piperazin
- Carbonsäure (z. B. Benzoesäure) (1.0 Äquivalent)
- Kupplungsreagenz (z. B. HATU) (1.1 Äquivalente)
- Nicht-nukleophile Base (z. B. N,N-Diisopropylethylamin, DIPEA) (2.0-3.0 Äquivalente)
- Wasserfreies Dimethylformamid (DMF)

Durchführung:

- In einem Kolben werden die Carbonsäure (1.0 Äquivalent) und HATU (1.1 Äquivalente) in wasserfreiem DMF gelöst.
- DIPEA (2.0-3.0 Äquivalente) wird zur Lösung gegeben und bei Raumtemperatur für 15-30 Minuten gerührt, um eine Voraktivierung zu ermöglichen.
- 1-(Cyclopropylcarbonyl)piperazin (1.1 Äquivalente) wird zu der aktivierten Mischung gegeben.
- Die Reaktion wird bei Raumtemperatur für 1-12 Stunden gerührt und mittels DC oder LC-MS überwacht.
- Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mit Ethylacetat extrahiert.
- Die vereinigten organischen Schichten werden mit 1N HCl, gesättigtem NaHCO₃ und Sole gewaschen, über Na₂SO₄ getrocknet und eingeeengt.
- Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.[\[2\]](#)[\[7\]](#)

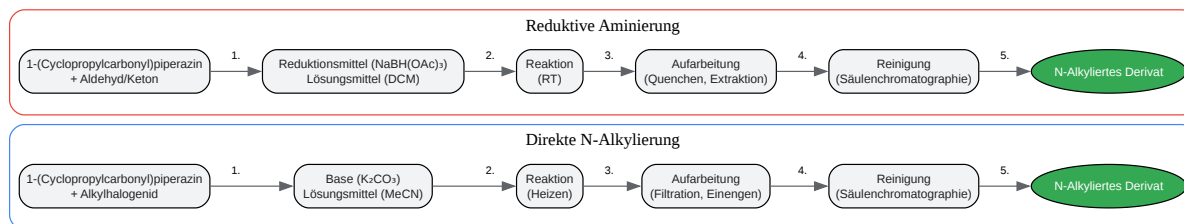
Datenpräsentation

Die folgende Tabelle fasst repräsentative quantitative Daten für die beschriebenen Derivatisierungsreaktionen zusammen. Die Ausbeuten sind typisch und können je nach den spezifischen Substraten und Reaktionsbedingungen variieren.

Reaktionstyp	Elektrophil/Kupplungspartner	Reagenzien	Lösungsmittel	Temperatur (°C)	Zeit (h)	Ausbeute (%)
N-Alkylierung (Direkt)	Benzylbromid	K ₂ CO ₃	Acetonitril	80	12	85-95
N-Alkylierung (Reduktive Aminierung)	Benzaldehyd	NaBH(OAc) ₃	DCM	RT	4	80-90
N-Arylierung (Buchwald-Hartwig)	4-Bromtoluol	Pd(OAc) ₂ , XPhos, NaOtBu	Toluol	100	16	75-85
Amidkopplung	Benzoesäure	HATU, DIPEA	DMF	RT	2	90-98
Amidkopplung (PARP-Inhibitor Synthese)	2-Fluor-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoesäure	HBTU, DIPEA	Acetonitril	RT	2	92

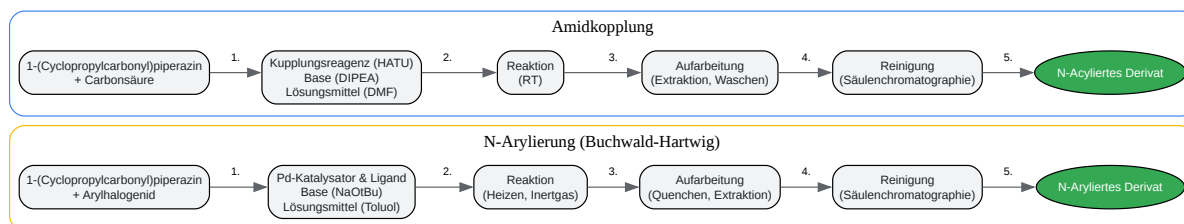
Visualisierung von Arbeitsabläufen

Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden, veranschaulichen die logischen Arbeitsabläufe für die beschriebenen Derivatisierungsreaktionen.



[Click to download full resolution via product page](#)

Abbildung 1: Arbeitsablauf für die N-Alkylierung.



[Click to download full resolution via product page](#)

Abbildung 2: Arbeitsabläufe für N-Arylierung und Amidkopplung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)₃] [commonorganicchemistry.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Derivatisierung von 1-(Cyclopropylcarbonyl)piperazin für Folgereaktionen: Applikationshinweise und Protokolle]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024915#derivatization-of-1-cyclopropylcarbonyl-piperazine-for-further-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com